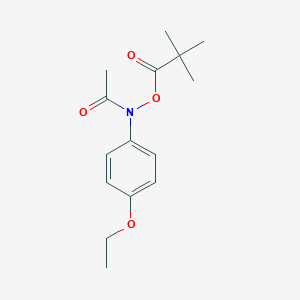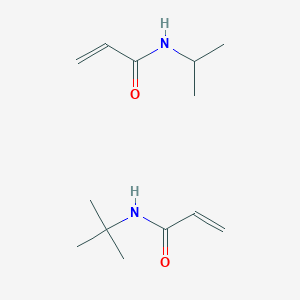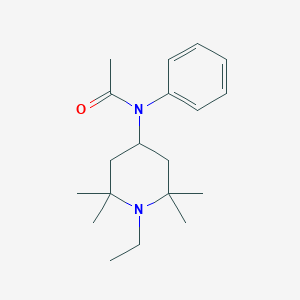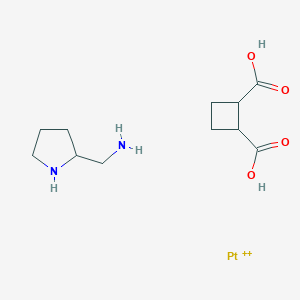![molecular formula C9H12N4 B011407 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine CAS No. 19848-81-8](/img/structure/B11407.png)
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine, also known as EDTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EDTP is a pyrazine-based compound with a triazole ring fused to it, making it a unique and interesting molecule for research purposes.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to scavenge ROS, which are known to play a role in the development of neurodegenerative diseases and cancer. Additionally, 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Effets Biochimiques Et Physiologiques
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to inhibit cancer cell growth. 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis, suggesting that it may have a role in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is its ability to scavenge ROS, making it a useful tool for studying the role of oxidative stress in various diseases. Additionally, 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to inhibit cancer cell growth, making it a potential chemotherapeutic agent. However, one limitation of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine. One potential area of focus is the development of more efficient synthesis methods for 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine and its potential therapeutic applications. Finally, more research is needed to explore the potential limitations and side effects of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine, which could impact its use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is a multistep process that involves the reaction of 3-ethyl-5,8-dimethylpyrazine-2,6-diamine with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine. The final product is obtained by the cyclization of the resulting triazole with paraformaldehyde and acetic acid. This synthesis method has been optimized to produce high yields of pure 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine.
Applications De Recherche Scientifique
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been found to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
Propriétés
Numéro CAS |
19848-81-8 |
|---|---|
Nom du produit |
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine |
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
3-ethyl-5,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H12N4/c1-4-8-11-12-9-7(3)10-5-6(2)13(8)9/h5H,4H2,1-3H3 |
Clé InChI |
PFIAYICGLTURKV-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1C(=CN=C2C)C |
SMILES canonique |
CCC1=NN=C2N1C(=CN=C2C)C |
Synonymes |
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)







![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)



